Heptadecanoyl-Coenzyme A is a long-chain saturated fatty acyl-CoA with the molecular formula C₃₈H₆₈N₇O₁₇P₃S. It is formed through the condensation of the thiol group of coenzyme A with the carboxylic acid group of heptadecanoic acid, a fatty acid containing seventeen carbon atoms. This compound plays a critical role in lipid metabolism, serving as an essential intermediate in various biochemical pathways, particularly in the synthesis and degradation of fatty acids and lipids .
The biological activity of Heptadecanoyl-Coenzyme A is primarily linked to its role in lipid metabolism. It is essential for:
Heptadecanoyl-Coenzyme A can be synthesized through various methods:
Heptadecanoyl-Coenzyme A has several applications in research and industry:
Interaction studies involving Heptadecanoyl-Coenzyme A focus on its binding properties with various enzymes involved in lipid metabolism. These studies reveal:
Heptadecanoyl-Coenzyme A shares structural similarities with other long-chain acyl-CoA derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Chain Length (C) | Unique Features |
---|---|---|---|
Palmitoyl-Coenzyme A | C₃₄H₆₂N₇O₁₆P₂S | 16 | Most common acyl-CoA involved in lipid metabolism |
Stearoyl-Coenzyme A | C₃₆H₆₄N₇O₁₆P₂S | 18 | Saturated fatty acid; involved in membrane formation |
Myristoyl-Coenzyme A | C₃₂H₅₂N₇O₁₆P₂S | 14 | Plays a role in protein acylation |
Heptadecanoyl-Coenzyme A is unique due to its specific chain length (17 carbons), which distinguishes it from other common acyl-CoA derivatives. Its involvement in both energy production and complex lipid biosynthesis underlines its importance in cellular metabolism. Additionally, its specific interactions with certain enzymes provide insights into metabolic regulation that may not be observed with other similar compounds.